

# EHT 5372: A Comparative Analysis of Cross-reactivity within the CMGC Kinase Group

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## Compound of Interest

Compound Name: EHT 5372

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the DYRK1A inhibitor, **EHT 5372**, against other kinases in the CMGC group, supported by available experimental data.

**EHT 5372** is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a member of the CMGC group of kinases implicated in neurodegenerative diseases such as Alzheimer's.[1] Understanding the selectivity of **EHT 5372** is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of **EHT 5372** with other kinases within the CMGC group, based on publicly available data from large-scale kinase screening.

## Quantitative Analysis of Kinase Inhibition

**EHT 5372** was profiled against a comprehensive panel of 339 kinases, and IC50 values were determined for kinases that showed significant inhibition.[2] The following table summarizes the inhibitory activity of **EHT 5372** against its primary target, DYRK1A, and other members of the CMGC kinase group for which data is available. The CMGC group includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen synthase kinases (GSKs), casein kinase 2 (CK2), CDC-like kinases (CLKs), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[3][4][5][6][7]

Kinase Family	Kinase Target	IC50 (nM)
DYRK	DYRK1A (Primary Target)	0.22
DYRK1B	0.28	
DYRK2	10.8	
DYRK3	93.2	
CLK	CLK1	22.8
CLK2	88.8	
CLK4	59.0	
GSK	GSK-3 $\alpha$	7.44
GSK-3 $\beta$	221	

Note: Data for other CMGC kinase families such as CDKs, MAPKs, and CK2 were not available in the public sources reviewed. The full kinome scan was performed by Reaction Biology Corporation, and kinases with less than 50% inhibition at the screening concentration may not have had IC50 values determined or publicly reported.

## Experimental Protocols

The cross-reactivity data for **EHT 5372** was generated using a radiometric kinase assay, a gold standard for quantifying kinase activity.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Radiometric Kinase Assay (Reaction Biology HotSpot<sup>SM</sup> Assay)

Objective: To measure the inhibitory activity of a compound against a panel of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

- Recombinant Kinases
- Specific peptide or protein substrates for each kinase

- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM  $\text{MgCl}_2$ , 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM  $\text{Na}_3\text{VO}_4$ , 2 mM DTT)
- Test compound (**EHT 5372**) dissolved in DMSO
- P81 phosphocellulose filter plates
- 0.75% Phosphoric acid wash buffer
- Microplate scintillation counter

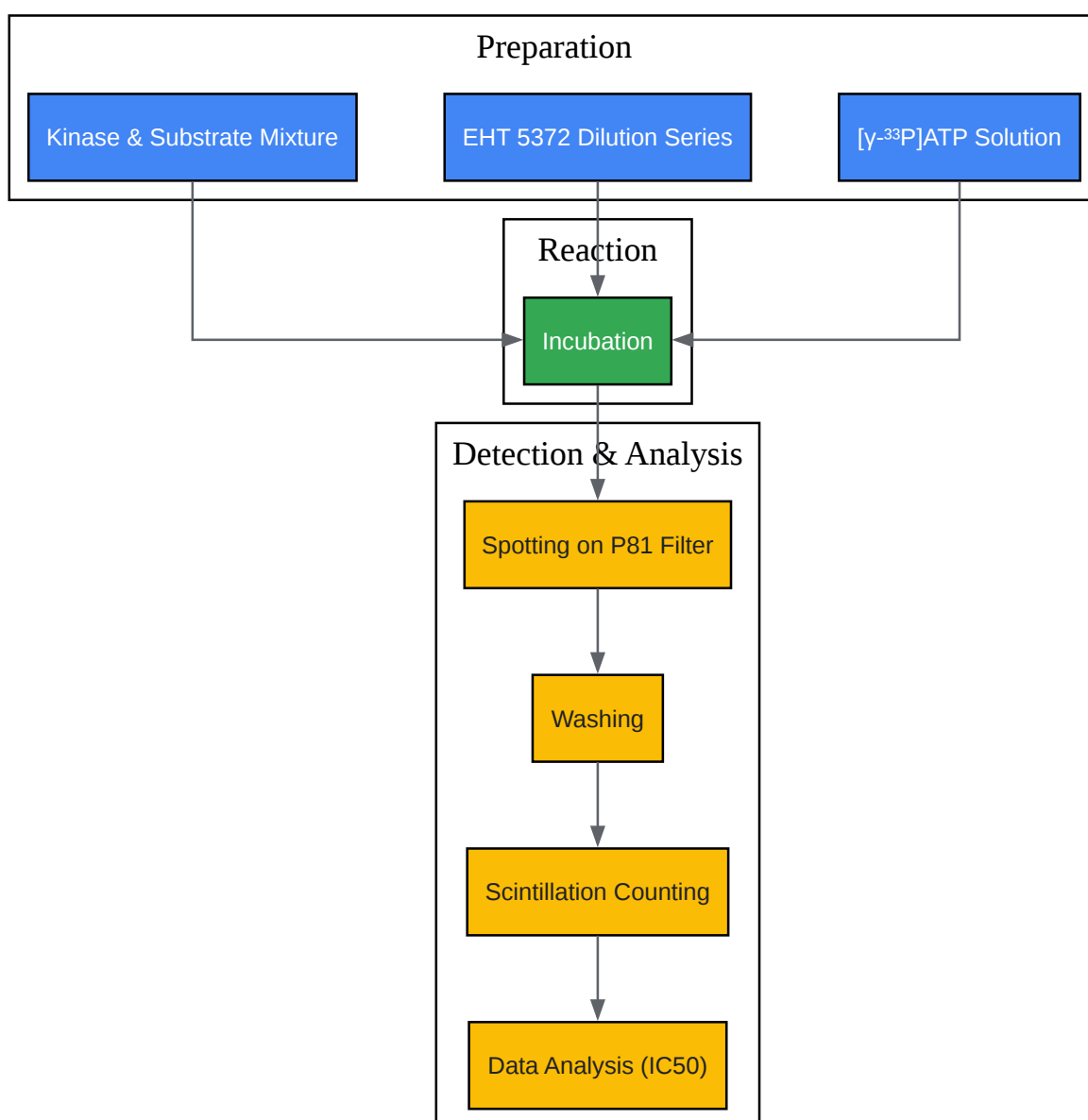
Procedure:

- A reaction mixture containing the specific kinase and its substrate is prepared in the kinase reaction buffer.
- The test compound (**EHT 5372**) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.
- The reaction is initiated by the addition of [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 120 minutes).
- The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter plate. The substrate binds to the filter, while the unreacted [ $\gamma$ - $^{33}\text{P}$ ]ATP does not.
- The filter plate is washed multiple times with phosphoric acid to remove any unbound [ $\gamma$ - $^{33}\text{P}$ ]ATP.
- The amount of radioactivity incorporated into the substrate on the filter is quantified using a microplate scintillation counter.
- The percentage of kinase inhibition is calculated relative to the DMSO control.

- IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

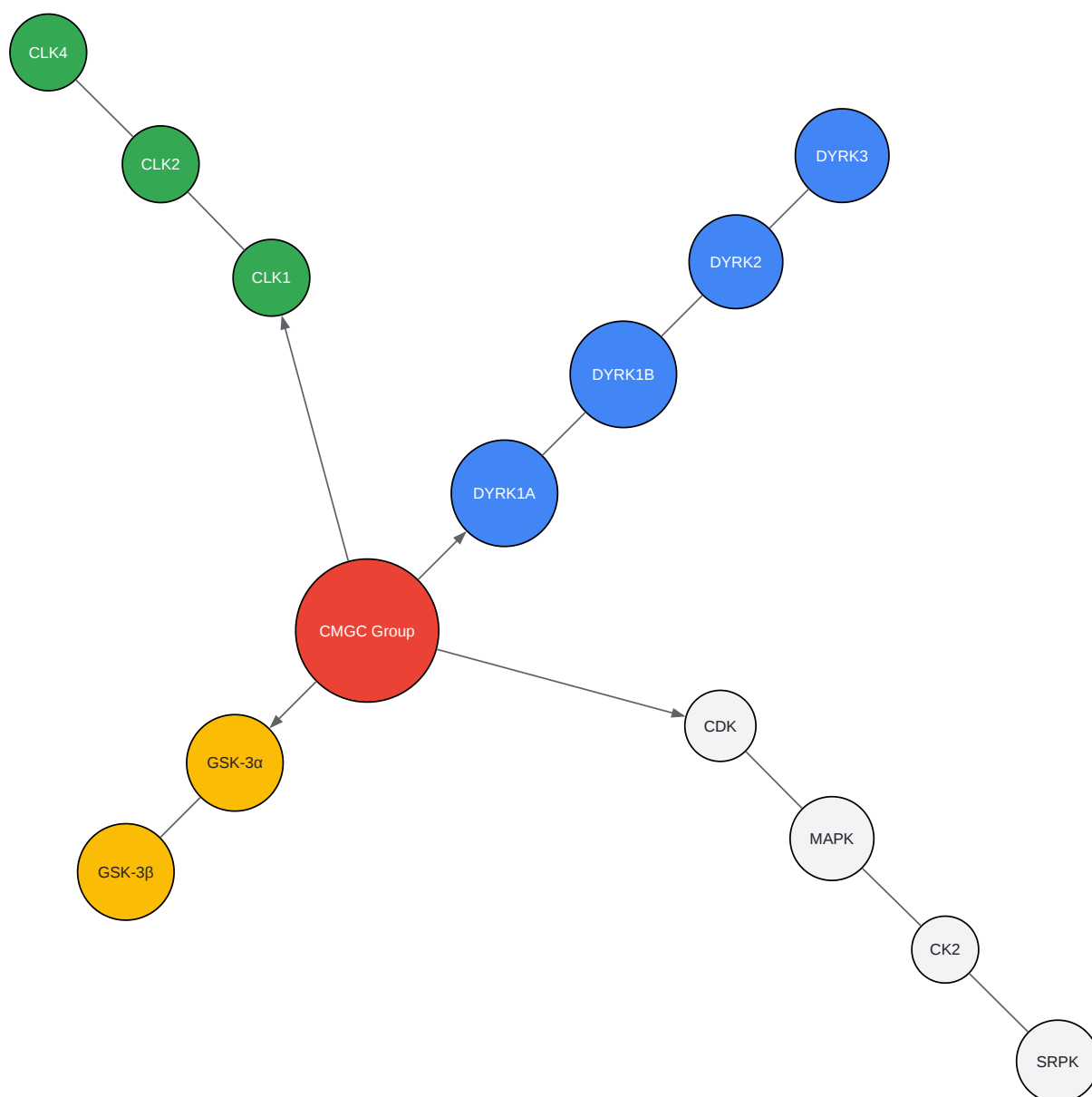
## Visualizing Experimental Workflow and Kinase Relationships

To better understand the experimental process and the relationships between the kinases discussed, the following diagrams have been generated.



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Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.



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Caption: Classification of the CMGC kinase group with highlighted off-targets of **EHT 5372**.

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